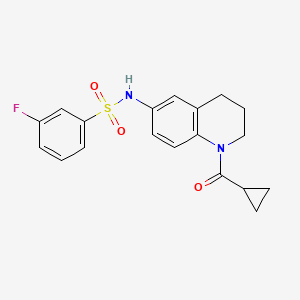

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic organic compound characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 3-fluorobenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c20-15-4-1-5-17(12-15)26(24,25)21-16-8-9-18-14(11-16)3-2-10-22(18)19(23)13-6-7-13/h1,4-5,8-9,11-13,21H,2-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHIHCPFOBVADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of cyclopropanecarbonyl chloride, which is then reacted with a dihydroquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with altered electronic properties, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroquinoline Derivatives

The compound’s structural analogs differ primarily in substituents attached to the tetrahydroquinoline core and the sulfonamide/amide groups. Key comparisons include:

Key Observations :

- Cyclopropane vs.

- Sulfonamide vs. Carboxamide : The target’s sulfonamide group may enhance acidity compared to cyprofuram’s carboxamide, affecting binding interactions in biological systems .

- Fluorine vs. Nitro : The 3-fluoro substituent (target) likely improves metabolic stability relative to the 3-nitro group in , which is prone to reduction in vivo .

Structural and Analytical Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including tetrahydroquinoline derivatives.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H24N2O2S

- Molecular Weight : 396.52 g/mol

The structure features a tetrahydroquinoline moiety linked to a sulfonamide group and a fluorobenzene ring, which may confer specific biological activities through interactions with various molecular targets.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study evaluated several sulfonamide derivatives against Gram-positive and Gram-negative bacteria using the agar dilution method. The minimum inhibitory concentration (MIC) values were compared to ciprofloxacin as a reference drug. While some derivatives showed promising results, others did not demonstrate significant antimicrobial effects below 100 μM .

Antioxidant Activity

In addition to antimicrobial properties, sulfonamide derivatives have been investigated for their antioxidant capabilities. The DPPH radical scavenging method and the ferric reducing antioxidant power (FRAP) assay were employed to assess the antioxidant activity of related compounds. Results indicated that while some compounds exhibited good antioxidant activity, the specific activity of this compound remains to be fully characterized .

Anticancer Potential

Recent studies have highlighted the potential anticancer activities of sulfonamide derivatives. Some compounds have shown cytotoxic effects against breast cancer cells in vitro. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The quinoline core may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity affecting cellular signaling pathways.

These interactions may lead to the observed biological effects such as antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A study published in 2008 synthesized various sulfonamide derivatives and assessed their antimicrobial efficacy against standard bacterial strains. None of the tested compounds demonstrated significant antibacterial activity below 100 μM; however, some exhibited notable antioxidant properties .

Evaluation of Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of related sulfonamides using both DPPH and FRAP assays. The findings suggested that structural modifications could enhance antioxidant capacity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.